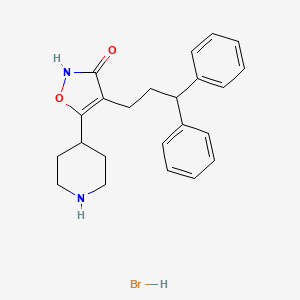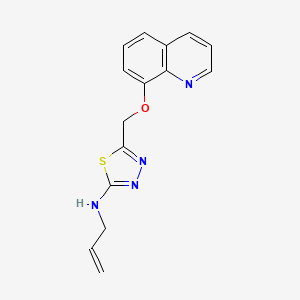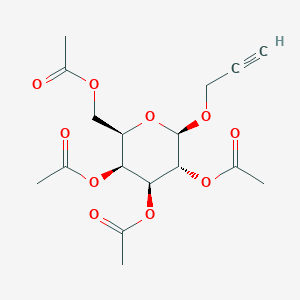![molecular formula C7H14N2 B11829676 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)
1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Methyl-3-azabicyclo[310]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a three-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate undergoes an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate.
Intramolecular Cyclopropanation: The alpha-diazoacetate is then subjected to intramolecular cyclopropanation using ruthenium (II) catalysis to form the desired bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methanamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antiviral and antibacterial agents.
Mechanism of Action
The mechanism of action of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic amine with a dimethyl substitution.
1-Azabicyclo[3.1.0]hexane: A simpler analog without the methyl substitution.
3-Azabicyclo[3.1.0]hexane: Another analog with a different substitution pattern.
Uniqueness: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C7H14N2/c1-5-6-2-9-4-7(5,6)3-8/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
JESDMCAPSBWLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1(CNC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)


![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

